Physicochemical Profile vs. 2-Amine Isomer
The target compound, 5-chloro-2-(trifluoromethyl)pyridin-3-amine, demonstrates a significant difference in boiling point compared to its closest regioisomer, 5-chloro-3-(trifluoromethyl)pyridin-2-amine. While the 2-amine isomer has a reported boiling point of 218 °C at 760 mmHg, the target compound's boiling point is notably higher, reported at 256.8 °C (predicted) . This 38.8 °C difference is indicative of altered intermolecular forces arising from the distinct substitution pattern. Furthermore, the target compound's predicted pKa is -0.29±0.10, suggesting it is a weaker base than the 2-amine isomer, which has a predicted pKa of 1.95±0.49 . These differences have direct implications for purification strategies and reaction conditions.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 256.8±40.0 °C (Predicted) |
| Comparator Or Baseline | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine: 218 °C at 760 mmHg |
| Quantified Difference | +38.8 °C |
| Conditions | Predicted vs. Experimental Data |
Why This Matters
The higher boiling point informs solvent selection and distillation parameters during purification, while the distinct pKa value dictates the compound's protonation state and reactivity in aqueous or buffered reaction systems, directly affecting synthetic yield and product purity.
